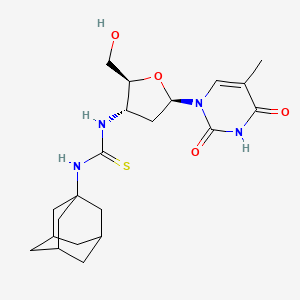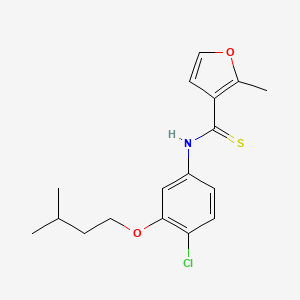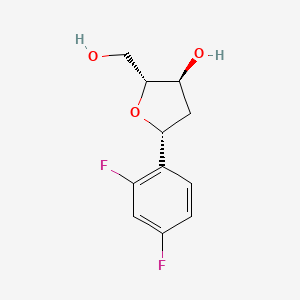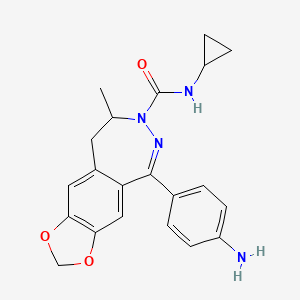
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- is a complex organic compound with significant applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the introduction of the benzodiazepine core, and the functionalization of the carboxamide and aminophenyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-
- 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-
Uniqueness
Compared to similar compounds, 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- stands out due to its unique cyclopropyl and methyl substitutions, which can significantly affect its chemical reactivity and biological activity. These modifications may enhance its stability, selectivity, and potency in various applications.
属性
CAS 编号 |
220669-66-9 |
|---|---|
分子式 |
C21H22N4O3 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)-N-cyclopropyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-12-8-14-9-18-19(28-11-27-18)10-17(14)20(13-2-4-15(22)5-3-13)24-25(12)21(26)23-16-6-7-16/h2-5,9-10,12,16H,6-8,11,22H2,1H3,(H,23,26) |
InChI 键 |
CJEJIEVPVFOZNU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC4CC4)C5=CC=C(C=C5)N)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



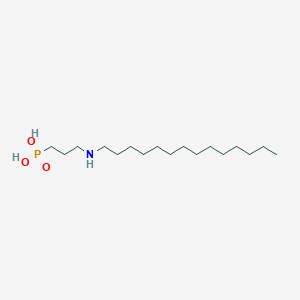
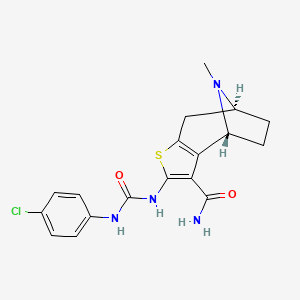
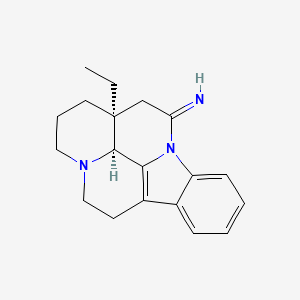
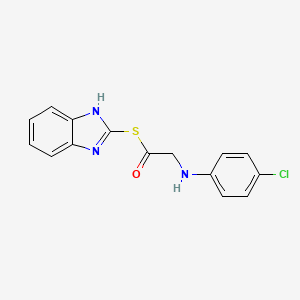
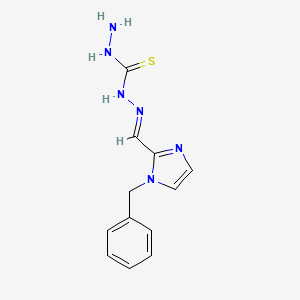
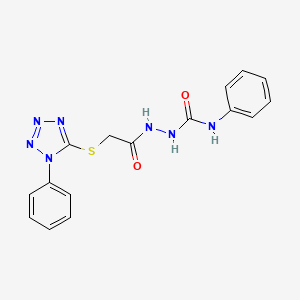
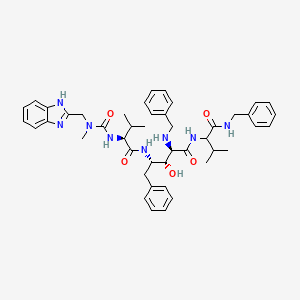
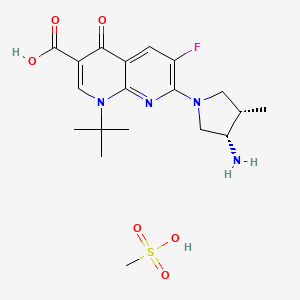
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
